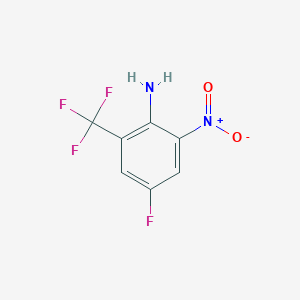

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278845 | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-29-6 | |

| Record name | 344-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline (CAS No. 344-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, a key fluorinated building block in modern organic synthesis. The document delves into its physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are presented to support researchers in its effective and safe utilization. The strategic incorporation of fluorine, nitro, and trifluoromethyl functional groups imparts unique electronic and steric properties to this molecule, making it a valuable intermediate for the synthesis of complex and biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Anilines

Substituted anilines are fundamental precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic introduction of fluorine-containing functional groups, such as fluoro and trifluoromethyl moieties, has become a cornerstone of modern medicinal chemistry.[2] These groups can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[2]

This compound (CAS No. 344-29-6) is a prime example of a highly functionalized aniline derivative that leverages the unique attributes of its substituents. The presence of a fluorine atom, a nitro group, and a trifluoromethyl group on the aniline scaffold creates a versatile platform for a wide range of chemical transformations. This guide aims to provide an in-depth understanding of this compound, empowering researchers to harness its full potential in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 344-29-6 | [3] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [3] |

| Molecular Weight | 224.11 g/mol | [3] |

| Appearance | Yellow to brown powder or crystals | [4] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Generally soluble in common organic solvents | [3] |

| InChI | InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | [3] |

| SMILES | FC1=CC(=C(C(=C1)N)N(=O)=O)C(F)(F)F | [3] |

Note: Experimental data for some properties like melting and boiling points are not consistently reported in publicly available literature. It is recommended to consult the supplier's certificate of analysis for specific batch information.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the nitration of a suitable fluorinated and trifluoromethylated aniline precursor. The regioselectivity of the nitration is a critical aspect, governed by the directing effects of the existing substituents on the aromatic ring.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves the nitration of 4-fluoro-2-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The fluorine atom is also an ortho-, para-director. The interplay of these directing effects will influence the position of the incoming nitro group.

Caption: Retrosynthetic approach for this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

Disclaimer: This is a generalized protocol and requires optimization and careful execution in a controlled laboratory setting.

Reagents and Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.

-

Nitration Reaction: Dissolve 4-fluoro-2-(trifluoromethyl)aniline in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the aniline solution, ensuring the reaction temperature is kept below 10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sources

An In-Depth Technical Guide to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, a key building block in modern organic synthesis. The strategic placement of three distinct electron-withdrawing groups—a fluoro, a nitro, and a trifluoromethyl group—on the aniline scaffold imparts unique chemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document delves into its physicochemical properties, provides a detailed synthesis protocol, explores its characteristic reactivity, and discusses its applications, with a particular focus on drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound, identified by the CAS Number 344-29-6, is an aromatic amine that has garnered significant interest in synthetic organic chemistry.[1] Its molecular structure is characterized by an aniline core substituted with a fluorine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 6-position. This unique substitution pattern significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a sought-after precursor for complex molecular architectures.[1] The presence of these functional groups offers multiple avenues for chemical modification, rendering it a versatile tool for the synthesis of a wide array of bioactive molecules.[1][2][3][4][5]

Physicochemical Properties

The distinct electronic nature of the substituents on the aniline ring dictates the physical and chemical properties of this compound. The trifluoromethyl group enhances the compound's lipophilicity, which can be advantageous for improving the bioavailability of derivative drug candidates.[1] The nitro group, being a strong electron-withdrawing group, significantly modulates the reactivity of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 344-29-6 | [1] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [1] |

| Molecular Weight | 224.11 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Solubility | Data not available in searched sources | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis of this compound

A common synthetic route to substituted anilines involves the nitration of a suitable precursor followed by functional group manipulation. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible and widely utilized approach involves the nitration of a commercially available substituted aniline. A general procedure for the synthesis of a related compound, 4-(trifluoromethoxy)aniline, involves a two-step process of nitration followed by reduction.[6] A similar strategy can be envisioned for the target molecule.

A potential synthetic pathway could involve the nitration of 4-fluoro-2-(trifluoromethyl)aniline. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Exemplary Protocol: Nitration of an Activated Aromatic Ring

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

Substituted Aniline (e.g., 4-fluoro-2-(trifluoromethyl)aniline)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aniline in dichloromethane. Cool the solution in an ice bath to 0°C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the cooled aniline solution, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

-

Neutralization and Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired nitroaniline.

Causality in Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Aqueous Work-up: The work-up procedure is designed to quench the reaction, neutralize the strong acids, and remove water-soluble impurities.

Diagram 1: General Workflow for the Synthesis of a Nitroaniline

Caption: A generalized workflow for the synthesis of a nitroaniline via electrophilic nitration.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its functional groups. The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The aromatic ring, being electron-deficient due to the presence of three electron-withdrawing groups, is deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Diagram 2: Key Reactive Sites on this compound

Caption: Potential reaction pathways based on the functional groups of the molecule.

Applications in Drug Discovery and Development

Substituted anilines are prevalent structural motifs in a vast number of pharmaceuticals. The incorporation of fluorine and trifluoromethyl groups, in particular, is a common strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable starting material for the synthesis of various bioactive molecules. While specific examples of its direct use in the synthesis of commercial drugs were not prominently found in the searched literature, its structural features are highly relevant to the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

The general importance of similar fluorinated nitroanilines is well-established. For instance, 4-fluoro-2-nitroaniline is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2][3][4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Acute Toxicity, Dermal | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Harmful if inhaled. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are required.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled as a powder, a respirator may be necessary.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Spectroscopic Data

While specific, verified spectra for this compound were not available in the searched sources, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electronic effects and relative positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.

Conclusion

This compound is a highly functionalized aromatic amine with significant potential as a building block in organic synthesis. Its unique combination of substituents provides a versatile platform for the development of novel compounds with desirable physicochemical and biological properties. While further research is needed to fully elucidate its properties and applications, this guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this promising intermediate.

References

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769. (n.d.). PubChem. Retrieved from [Link]

-

Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (n.d.). Retrieved from [Link]

-

Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (2014). PubMed. Retrieved from [Link]

-

Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). Retrieved from [Link]

-

The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2017). PMC - NIH. Retrieved from [Link]

-

4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Retrieved from [Link]

-

4-Fluoro-2-nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline. (2018, December 21). Capot Chemical. Retrieved from [Link]

-

4-Fluoro-2-nitroaniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Fluoro-3-nitroaniline CAS 364-76-1. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

-

4-Fluoroaniline. (n.d.). Wikipedia. Retrieved from [Link]

-

WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. (n.d.). WIPO Patentscope. Retrieved from [Link]

-

This compound. (n.d.). AbacipharmTech-Global Chemical supplier. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Figure S7. Mass spectrum of 4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. (n.d.). Retrieved from [Link]

-

2-NITROANILINE CAS N°: 88-74-4. (2003, February 11). Retrieved from [Link]

-

FTIR spectra of 4-chloro-2-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathways, reaction mechanisms, and experimental protocols. We will explore the core chemical principles governing the synthesis, present detailed procedural outlines, and provide expected characterization data for the final compound. The guide is structured to deliver not just a methodology, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and practical applicability.

Introduction: Significance and Properties of this compound

This compound, with the CAS number 344-29-6, is a highly functionalized aromatic compound.[1] Its structure, featuring a fluorine atom, a nitro group, and a trifluoromethyl group on an aniline scaffold, makes it a valuable building block in organic synthesis. The presence of these strongly electron-withdrawing groups significantly influences the molecule's chemical properties and reactivity.[1] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in the design of bioactive compounds such as pharmaceuticals and agrochemicals.[1] The nitro and amino groups provide reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures.[1]

Molecular and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 344-29-6 |

| Molecular Formula | C₇H₄F₄N₂O₂ |

| Molecular Weight | 224.11 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Synonyms | Benzenamine, 4-Fluoro-2-Nitro-6-(Trifluoromethyl)-; 2-Amino-5-Fluoro-3-Nitrobenzotrifluoride |

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable approach for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly well-suited for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups present in the precursors to our target molecule.

The Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (in this case, an amine source) attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (typically a halogen). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro and trifluoromethyl groups.

-

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substituted product.

The efficiency and regioselectivity of the SNAr reaction are highly dependent on the nature and position of the electron-withdrawing groups and the leaving group.

Proposed Synthetic Pathway and Experimental Protocol

Based on established precedents for the synthesis of structurally similar compounds, a highly plausible synthetic route to this compound involves the selective amination of a di-halogenated precursor. A likely starting material is 2,4-Difluoro-1-nitro-5-(trifluoromethyl)benzene .

In this proposed pathway, one of the fluorine atoms will be selectively displaced by an amino group. The fluorine atom positioned ortho to the nitro group and para to the trifluoromethyl group is the most activated towards nucleophilic attack and is therefore the most likely to be substituted.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous procedures for the amination of activated halo-nitroaromatic compounds.

Materials:

-

2,4-Difluoro-1-nitro-5-(trifluoromethyl)benzene

-

Concentrated Aqueous Ammonia (e.g., 28-30%)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a high-pressure reactor, charge 2,4-Difluoro-1-nitro-5-(trifluoromethyl)benzene and ethanol.

-

Addition of Ammonia: To the stirred solution, add an excess of concentrated aqueous ammonia. The molar excess of ammonia is crucial to drive the reaction to completion and to neutralize any hydrofluoric acid formed as a byproduct.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 80-120°C. The reaction will be conducted under the pressure generated by the solvent and reagent vapors at this temperature.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Precipitation and Isolation: Transfer the reaction mixture to a beaker and cool it further in an ice bath to precipitate the product.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted ammonia and inorganic salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques. The expected data, based on the analysis of structurally related compounds, are summarized below.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region. The chemical shifts will be influenced by the electronic effects of the fluorine, nitro, and trifluoromethyl groups. The amine protons will likely appear as a broad singlet. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine atom and another for the trifluoromethyl group. The chemical shifts and coupling constants will be characteristic of their respective chemical environments. |

| ¹³C NMR | The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. |

| FTIR | Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-F stretching vibrations. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₇H₄F₄N₂O₂) should be observed, along with a characteristic fragmentation pattern. |

Safety and Handling

Nitroaromatic compounds and fluorinated organic molecules require careful handling due to their potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Ventilation: All experimental procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Pressure Equipment: The use of a high-pressure reactor requires proper training and adherence to all safety protocols associated with such equipment.

Conclusion

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution reaction, a cornerstone of modern organic synthesis for the preparation of highly functionalized aromatic systems. The proposed pathway, involving the selective amination of a difluorinated precursor, represents a robust and scalable method for obtaining this valuable chemical intermediate. This guide provides the foundational knowledge and a detailed, albeit inferred, experimental framework for researchers to successfully synthesize and characterize this compound, paving the way for its application in the development of novel pharmaceuticals and agrochemicals.

References

-

PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

MDPI. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

Sources

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline molecular weight

An In-depth Technical Guide to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Executive Summary: This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest in chemical synthesis. With a molecular weight of 224.11 g/mol , this intermediate is a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic arrangement of its fluoro, nitro, and trifluoromethyl substituents on the aniline core offers multiple reaction pathways, enabling the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, provides a logical synthetic approach, outlines protocols for its analytical characterization, discusses its key applications, and summarizes essential safety and handling procedures. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

This compound is a substituted aniline that serves as a pivotal intermediate in modern synthetic chemistry. The utility of this compound is derived from the unique and synergistic properties of its three key functional groups: a fluorine atom, a nitro group, and a trifluoromethyl (CF₃) group.

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] The CF₃ group, in particular, can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3][4] The fluorine atom can modulate the electronic properties and pKa of the nearby amino group, while also serving as a potential site for further modification or as a metabolic blocker.[2] The nitro group is a versatile functional handle; it is strongly electron-withdrawing, influencing the reactivity of the aromatic ring, and can be readily reduced to an amine, providing a crucial point for amide bond formation or the construction of heterocyclic systems.[3] This combination makes this compound a highly sought-after precursor in programs focused on drug discovery and materials science.[3][5]

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its successful application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 224.11 g/mol | [6] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [3][6] |

| CAS Number | 344-29-6 | [3][6] |

| Appearance | Solid | |

| Purity | ≥97% (Typical) | [3] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-5-fluoro-3-nitrobenzotrifluoride | [3] |

| SMILES | Nc1c(cc(F)cc1N(=O)=O)C(F)(F)F | [3] |

| InChI Key | XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a controlled, multi-step approach to ensure correct regiochemistry. A plausible synthetic route begins with a commercially available precursor, 4-fluoro-2-(trifluoromethyl)aniline, and involves protection of the reactive amine, followed by regioselective nitration and subsequent deprotection.

Proposed Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol and Rationale

Step 1: Protection of the Amino Group

-

Protocol: To a solution of 4-fluoro-2-(trifluoromethyl)aniline in pyridine, slowly add acetic anhydride at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench with water and extract the product.

-

Causality: The aniline amino group is highly activating and susceptible to oxidation by the strong nitric/sulfuric acid mixture used for nitration. Acetylation protects the amine by converting it into a less reactive acetamide. This also serves as a directing group for the subsequent electrophilic aromatic substitution.

Step 2: Regioselective Nitration

-

Protocol: Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. Slowly add the protected intermediate, N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide, while maintaining the low temperature. Stir until completion. Carefully pour the reaction mixture over ice and collect the precipitated product.

-

Causality: The acetamido group is an ortho-, para-director. In this substrate, the position para to the acetamide is blocked by the fluorine atom. Of the two available ortho positions, the one adjacent to the bulky trifluoromethyl group is sterically hindered. Therefore, the nitronium ion (NO₂⁺) is directed primarily to the less hindered position, yielding the desired 2-nitro isomer.

Step 3: Deprotection (Hydrolysis)

-

Protocol: Reflux the nitrated intermediate, N-[4-Fluoro-2-nitro-6-(trifluoromethyl)phenyl]acetamide, in an aqueous solution of hydrochloric acid. After the reaction is complete, neutralize the solution to precipitate the final product, this compound. Filter, wash, and dry the solid.

-

Causality: Acid-catalyzed hydrolysis cleaves the amide bond, restoring the free amino group to yield the target molecule.

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and spectrometric techniques is essential.

Protocol 4.1: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: The primary objective is to confirm the molecular weight. The expected [M+H]⁺ ion should appear at an m/z value corresponding to the molecular weight of 224.11 plus the mass of a proton, i.e., ~225.03. The high-resolution data should match the calculated exact mass of the molecular formula C₇H₅F₄N₂O₂⁺.

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Analysis: The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The NH₂ protons will appear as a broad singlet.

-

¹⁹F NMR Analysis: This is a critical technique for this molecule. Two distinct signals are expected: one for the aromatic fluorine (Ar-F) and another for the trifluoromethyl group (-CF₃). The chemical shifts and coupling patterns will be characteristic of their respective electronic environments.

-

¹³C NMR Analysis: The carbon spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

Applications in Research and Development

The unique arrangement of functional groups makes this compound a versatile intermediate for synthesizing a range of high-value molecules.

Caption: Application pathways for this compound.

-

Pharmaceutical Synthesis: The primary application lies in drug discovery.[5] The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to build heterocyclic rings. The trifluoromethyl and fluoro substituents are often retained in the final drug candidate to confer desirable pharmacokinetic properties.[2][4]

-

Agrochemical Development: In agrochemical research, this intermediate is used to create novel herbicides and pesticides.[5] The trifluoromethyl group is known to enhance the biological activity and stability of these agents in the field.[3][4]

-

Materials Science: The compound can be used as a precursor for specialty dyes and high-performance polymers. The aniline moiety allows for diazotization reactions to produce azo dyes, while the overall structure can be incorporated into polymer backbones to enhance thermal stability and chemical resistance.[3][5]

Safety, Handling, and Storage

Proper handling of this compound is crucial. While a specific safety data sheet (SDS) for this exact compound should always be consulted, data from structurally similar nitro-fluoro-anilines provide a strong basis for hazard assessment.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water. |

Source: Based on data for structurally related compounds.

Handling:

-

Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

For long-term stability, store at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Keep away from strong oxidizing agents and sources of ignition.[10]

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a sophisticated and enabling tool for chemical innovation. Its carefully orchestrated array of functional groups provides a platform for accessing a wide range of complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

4-Fluoro-2-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

-

Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. Autech Industry Co.,Limited. [Link]

-

Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. [Link]

-

4-Fluoro-3-nitroaniline CAS 364-76-1. Home Sunshine Pharma. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed, National Center for Biotechnology Information. [Link]

-

A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 344-29-6: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. arctomsci.com [arctomsci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A-Technical-Guide-to-4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

An In-Depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract: 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest in contemporary organic synthesis. Its unique substitution pattern, featuring an amine, a nitro group, a fluorine atom, and a trifluoromethyl group, renders it a versatile and powerful building block. The strategic placement of these electron-withdrawing and donating groups creates a nuanced electronic landscape, enabling a wide range of selective chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in medicinal chemistry and drug development. The methodologies and insights presented herein are curated to provide researchers with the foundational knowledge required for the effective utilization of this key intermediate.

Structural and Physicochemical Profile

Molecular Structure

This compound is a substituted aniline where the benzene ring is functionalized with four key groups. The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the electron density of the aromatic ring and decreases the basicity of the aniline nitrogen. The fluorine atom further modulates the electronic properties and can serve as a handle for specific reactions or as a beneficial substituent in a final active pharmaceutical ingredient (API).

dot graph { graph [layout="neato", overlap="false", splines="true", maxiter="1000", bgcolor="#F1F3F4"]; node [shape="plaintext", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

// Define nodes for the benzene ring atoms C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Define nodes for substituents N_amine [pos="2.6,1.5!", label="NH₂"]; N_nitro [pos="-2.6,1.5!", label="NO₂"]; F_fluoro [pos="0,-2.8!", label="F"]; C_tfm [pos="0,2.8!", label="CF₃"];

// Draw bonds for the benzene ring with alternating double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Add labels for double bonds (approximate positions) db1 [pos="-0.8,1.2!", label="="]; db2 [pos="-1.3,0!", label="="]; db3 [pos="0.8,-1.2!", label="="];

// Draw bonds to substituents C6 -- N_amine; C2 -- N_nitro; C4 -- F_fluoro; C1 -- C_tfm;

// Add labels for atom numbering (optional, for clarity) num1 [pos="0.2,1.8!", label="6", fontsize="8"]; num2 [pos="-1.6,1.0!", label="1", fontsize="8"]; num3 [pos="-1.6,-0.9!", label="2", fontsize="8"]; num4 [pos="0.2,-1.8!", label="3", fontsize="8"]; num5 [pos="1.6,-0.9!", label="4", fontsize="8"]; num6 [pos="1.6,1.0!", label="5", fontsize="8"]; } } Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The high degree of fluorination and the presence of the polar nitro group result in a solid material with moderate solubility in common organic solvents.

| Property | Value | Source |

| CAS Number | 344-29-6 | [1][2] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [1] |

| Molecular Weight | 224.11 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, Inert Atmosphere, Keep in Dark | [2] |

| InChI Key | XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| SMILES | c1c(cc(c(c1C(F)(F)(F))N)N(=O)=O)F | [1] |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic approach involves the nitration of a substituted trifluoromethyl-fluorobenzene precursor.

Synthetic Rationale and Key Considerations

The primary challenge in the synthesis is the regioselective introduction of the nitro and amino groups. The directing effects of the existing substituents on the aromatic ring must be carefully considered. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Synthesis often begins with a precursor that allows for the sequential and controlled introduction of the required functionalities. Protecting group strategies may be employed to prevent unwanted side reactions, particularly oxidation of the aniline group if it is introduced early in the sequence.[3]

Illustrative Synthesis Protocol: Nitration of N-protected Precursor

This protocol is a representative example and may require optimization based on laboratory conditions and scale. It follows the logic of protecting a reactive aniline, performing an electrophilic nitration, and then deprotecting.[3][4]

Step 1: Acetyl Protection of 4-Fluoro-2-(trifluoromethyl)aniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-fluoro-2-(trifluoromethyl)aniline in glacial acetic acid.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the N-acetylated product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality Note: The aniline is protected as an acetamide to deactivate the ring towards nitration and prevent oxidation. The acetyl group is less activating than the amine, which helps control the regioselectivity of the subsequent nitration step.

Step 2: Nitration of N-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide

-

To a clean, dry flask, add concentrated sulfuric acid and cool to -5 to 0°C.

-

Slowly add the N-acetylated product from Step 1 in portions, ensuring the temperature does not exceed 5°C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it to 0°C.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature at 0-5°C.[3]

-

Stir the reaction at this temperature for an additional 1-2 hours. Monitor progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the resulting solid, wash thoroughly with water to remove residual acid, and dry.

Causality Note: The nitration is performed at low temperatures to control the exothermic reaction and minimize the formation of undesired byproducts. Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Step 3: Hydrolytic Deprotection

-

Suspend the crude nitrated product in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.

-

The product, this compound, will precipitate.

-

Filter the solid, wash with water, and dry.

Purification and Characterization Workflow

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding fluorine, nitro, and trifluoromethyl groups. An additional broad signal corresponding to the -NH₂ protons will also be present.

-

¹⁹F NMR: Fluorine NMR is a critical tool for this molecule. Two signals are expected: one for the aromatic fluorine and a second for the -CF₃ group. The chemical shifts provide definitive confirmation of their presence.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 224.11.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

Applications in Medicinal Chemistry

This compound is not typically an active molecule itself but serves as a crucial intermediate for building more complex, biologically active compounds. The functional groups on the molecule provide multiple reaction handles.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This new amino group can be used for amide bond formation, sulfonamide synthesis, or as a key component in the construction of heterocyclic rings (e.g., benzimidazoles).

-

Diazotization of the Aniline: The primary amine can undergo diazotization to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the ortho-nitro group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position.

The trifluoromethyl group is a highly sought-after moiety in drug design. Its inclusion can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. Therefore, using this aniline as a starting material is an effective strategy for incorporating a -CF₃ group into a target molecule.

Case Study: Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aniline or benzimidazole core. The title compound is an ideal starting material for such targets.

Safety and Handling

As a nitro-aromatic and fluorinated compound, this compound must be handled with appropriate care.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[7][8]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for the pharmaceutical and agrochemical industries. Its densely functionalized structure provides a versatile platform for synthetic chemists to build complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in research and development. The methodologies and analytical data presented in this guide serve as a foundational resource for scientists working with this powerful building block.

References

-

Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]

-

Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

WIPO Patentscope. WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. [Link]

Sources

- 1. CAS 344-29-6: this compound [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. angenechemical.com [angenechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses for this compound (CAS No. 344-29-6). As a specialized chemical intermediate, likely utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety. This document synthesizes available data to provide researchers, scientists, and drug development professionals with the necessary information for safe handling and use.

Chemical Identity and Properties

This compound is a substituted aniline containing three distinct functional groups that dictate its chemical reactivity and toxicological profile: a fluoro group, a nitro group, and a trifluoromethyl group. The presence of these electron-withdrawing groups on the aromatic ring significantly influences its chemical properties.[1]

| Property | Data | Source(s) |

| CAS Number | 344-29-6 | [1][2][3] |

| Molecular Formula | C₇H₄F₄N₂O₂ | [1][2] |

| Molecular Weight | 224.11 g/mol | [1][2] |

| Appearance | Solid, powder | |

| Synonyms | 2-Amino-5-fluoro-3-nitrobenzotrifluoride, 4-Fluoro-2-nitro-6-trifluoromethyl-phenylamine | [1] |

| Solubility | Expected to have low water solubility | [4][5] |

| Melting Point | Not explicitly available. A related compound, 4-Nitro-2-(trifluoromethyl)aniline, has a melting point of 90-92 °C. |

Hazard Identification and GHS Classification

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: The above classification is based on data for this compound and closely related compounds such as 4-nitro-2-(trifluoromethyl)aniline and various fluorinated nitroanilines.[6][7]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

The causality behind the following handling and storage protocols is rooted in minimizing exposure to this hazardous compound and preventing accidental release.

Engineering Controls

All operations involving this compound, especially the handling of the solid powder and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] The work area should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is possible.[8][10] | Protects against splashes of solutions or airborne powder, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[7][10][11] | Prevents dermal absorption, which is a significant route of exposure. |

| Body Protection | A flame-resistant lab coat or a chemical-resistant apron over a full-sleeved lab coat.[8] | Protects the skin from accidental contact. |

| Respiratory Protection | For handling solids, a NIOSH-approved N95 dust mask is the minimum requirement. For solutions or potential vapor generation, a half-mask or full-face respirator with organic vapor cartridges is recommended.[7][12] | Prevents inhalation of the harmful dust or vapors. |

Experimental Workflow: Safe Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of this compound.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13] Keep away from incompatible materials such as strong oxidizing agents and strong bases. The recommended storage temperature is between 2-8°C.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14][15] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4][15] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[13][14][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14][15] |

Fire-Fighting Measures

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8][14] Wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).

Accidental Release Measures

Evacuate the area and ensure adequate ventilation.[8] Wearing appropriate PPE, contain the spill.[10] Collect the spilled material with an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[10][11] Prevent the spill from entering drains or waterways.[8][10]

Emergency Response Logic

Caption: Decision-making workflow for responding to an incident involving this compound.

Toxicological and Ecological Information

-

Toxicology : Aromatic nitro compounds can cause methemoglobinemia. The trifluoromethyl group can enhance lipophilicity, potentially increasing absorption and distribution in the body.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.[10] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).

-

Ecotoxicity : Many fluorinated and nitrated aromatic compounds are toxic to aquatic life and may be persistent in the environment.[10] Therefore, this compound should not be released into the environment.[4][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[13] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][13][14][15] Do not pour waste down the drain.

Conclusion

This compound is a hazardous chemical that requires careful handling. The key to its safe use lies in a combination of robust engineering controls, appropriate personal protective equipment, and well-defined standard operating procedures. By understanding its potential hazards and adhering to the guidelines outlined in this document, researchers can minimize the risks associated with its use in the laboratory.

References

- BenchChem. (2025, December). Personal protective equipment for handling 4-Fluoroaniline. BenchChem.

- ChemicalBook. (2025, July 19).

- ChemicalBook. (2025, August 9). 4-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)aniline. Fisher Scientific.

- Fisher Scientific. (2008, June 22). SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. Fisher Scientific.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-Fluoro-3-(trifluoromethyl)aniline. Thermo Fisher Scientific.

- Sigma-Aldrich. (n.d.). 2-fluoro-6-(trifluoromethyl)aniline. Sigma-Aldrich.

- Synquest Labs. (2018, October 2). 4-(Trifluoromethoxy)-2-(trifluoromethyl)

- CymitQuimica. (n.d.). CAS 344-29-6: this compound. CymitQuimica.

- CDH Fine Chemical. (n.d.).

- Arctom. (n.d.). CAS NO. 344-29-6 | this compound. Arctom.

- PubChem. (n.d.). 4-Fluoro-2-nitroaniline. PubChem.

- Home Sunshine Pharma. (n.d.). 4-Fluoro-3-nitroaniline CAS 364-76-1. Home Sunshine Pharma.

- Sigma-Aldrich. (n.d.). 4-Nitro-2-(trifluoromethyl)aniline. Sigma-Aldrich.

- Capot Chemical. (2018, December 21). MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline. Capot Chemical.

- BLD Pharm. (n.d.). 2-AMINO-5-FLUORO-3-NITROBENZOTRIFLUORIDE SDS, 344-29.... BLD Pharm.

- Angene Chemical. (2024, December 1).

- BenchChem. (2025, December).

Sources

- 1. CAS 344-29-6: this compound [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. capotchem.com [capotchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

Spectroscopic and Analytical Profile of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline (CAS No. 344-29-6).[1][2] Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings and practical methodologies for the spectroscopic analysis of this compound. While direct spectral data for this specific molecule is not widely available in public databases, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to predict its behavior under various analytical techniques. Detailed protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside an in-depth discussion of the expected spectral features. This guide is designed to be a self-validating system, enabling researchers to confidently acquire and interpret data for this and structurally related compounds.

Introduction: The Molecular Architecture of this compound

This compound is a substituted aniline featuring a unique combination of electron-withdrawing groups on the aromatic ring.[1] Its molecular formula is C7H4F4N2O2.[1] The presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a fluorine atom (-F) significantly influences the electronic environment of the aniline moiety.[1] These substituents are expected to impact the compound's chemical reactivity, lipophilicity, and, consequently, its spectral properties.[1] Understanding the individual and collective contributions of these functional groups is paramount for accurate spectral interpretation.

Molecular Structure and Key Functional Groups

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. [3][4][5][6]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₇H₄F₄N₂O₂ is 224.11 g/mol . The mass spectrum should show a molecular ion peak at m/z = 224.

-

Isotope Peaks: Due to the natural abundance of ¹³C, a small M+1 peak at m/z = 225 is expected.

-

Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns. [7][8][9]Common losses include:

-

Loss of NO₂ (46 Da) leading to a fragment at m/z = 178.

-

Loss of NO (30 Da) leading to a fragment at m/z = 194.

-

Loss of a fluorine atom (19 Da).

-

Fragmentation of the trifluoromethyl group.

-

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for obtaining a mass spectrum using a common technique like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

-

Instrument Setup (GC-MS):

-

Set the GC parameters, including the injection volume, inlet temperature, and oven temperature program, to ensure good separation and elution of the compound.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The compound will be separated on the GC column and then introduced into the MS ion source.

-

The mass spectrometer will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and compare it with predicted fragmentation pathways.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [10]

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-F (Aryl) | Stretching | 1200 - 1270 |

| C-F (CF₃) | Stretching | 1100 - 1200 (strong, broad) |

Causality Behind Predictions: The positions of these bands are well-established for the respective functional groups. The N-H stretching of primary amines typically appears as two bands. [11]The nitro group has characteristic strong symmetric and asymmetric stretching vibrations. The C-F stretching of the trifluoromethyl group is usually a very strong and broad absorption. [12][13][14][15]

Experimental Protocol for IR Spectroscopy (Solid Sample)

This protocol describes the thin solid film method for acquiring an IR spectrum. [16][17]

-

Sample Preparation:

-

Dissolve a small amount (a few mg) of the solid compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone). [16][17] * Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). [16][17] * Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate. [16][17]

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. [18]

Predicted UV-Vis Absorption

Substituted anilines and nitroaromatic compounds typically exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions. [19][20][21]For this compound, multiple absorption bands are expected in the 200-400 nm range. The exact positions and intensities of these bands will be influenced by the combination of the amino group (an auxochrome) and the electron-withdrawing nitro and trifluoromethyl groups.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Perform serial dilutions to prepare a series of solutions of varying concentrations.

-

Ensure the cuvettes are clean and rinsed with the solvent. [22]

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument. [23]

-

-

Data Acquisition:

-

Measure the absorbance of each of the prepared solutions, starting with the most dilute.

-

Record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers can effectively plan and execute experiments to acquire and interpret the NMR, MS, IR, and UV-Vis spectra of this molecule. The detailed protocols and predicted spectral data serve as a valuable resource for the characterization of this and other complex substituted anilines, thereby supporting advancements in medicinal chemistry, materials science, and related fields.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302.

- Göen, T., Gündel, J., Schaller, K. H., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of chromatography.

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Al-Hunaiti, A., & Al-Ktaifani, M. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 425-432.

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

- Beg, M. A. A., & Clark, H. C. (1962). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf 3. Canadian Journal of Chemistry, 40(3), 425-432.

- Wang, J., Chen, C., & Zhang, Z. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(25), 12431-12438.

- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

- Beg, M. A. A., & Clark, H. C. (1962). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]